Superior Suppression of LPS-Induced NO Production in Microglia
In a direct comparison using BV-2 microglial cells, Nrf2-Activator-12G (VSC2) exhibited an IC50 of 1.52 μM for inhibiting LPS-induced NO production, making it 1.95-fold more potent than the structurally related analog VSC3 (IC50=2.96 μM) and 10.7-fold more potent than VSC4 (IC50=16.22 μM) [1]. It also outperformed the reference compound curcumin (IC50=13.24 μM) by a factor of 8.7 [1].
| Evidence Dimension | Inhibition of LPS-induced NO production (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.52 μM |
| Comparator Or Baseline | VSC3 (IC50 = 2.96 μM); VSC4 (IC50 = 16.22 μM); Curcumin (IC50 = 13.24 μM) |
| Quantified Difference | 1.95-fold more potent than VSC3; 10.7-fold more potent than VSC4; 8.7-fold more potent than curcumin |
| Conditions | BV-2 microglial cells stimulated with 0.2 μg/mL LPS for 24 h |
Why This Matters
This confirms Nrf2-Activator-12G as the most potent vinyl sulfone in its series for suppressing microglial neuroinflammation, a key pathological driver in Parkinson's disease.
- [1] Woo, S.Y., et al. (2014). A novel compound VSC2 has anti-inflammatory and antioxidant properties in microglia and in Parkinson's disease animal model. British Journal of Pharmacology, 172(4), 1087–1100. https://doi.org/10.1111/bph.12973 View Source
